molecular formula C8H5BrF3NO B2477013 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one CAS No. 1565720-83-3

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one

Cat. No. B2477013
M. Wt: 268.033
InChI Key: HRMUEXOFDLXCTM-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize pyridine derivatives .

Scientific Research Applications

Efficient Synthesis and Biological Applications

  • Synthesis of Biheterocycles

    A precursor closely related to the chemical , 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles. These compounds may have potential applications in medicinal chemistry and biological studies (Aquino et al., 2017).

  • Antibacterial and Antifungal Properties

    A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, showing promising results (Rao et al., 2013).

  • Synthesis of Trifluoromethylthiazoles

    3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles. These compounds were applied in azo dye synthesis, indicating potential industrial applications (Tanaka et al., 1991).

Chemical Synthesis Techniques

  • Pyridylcarbene Formation

    The decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, led to the formation of a pyridylcarbene intermediate, indicating potential applications in the synthesis of complex organic compounds (Abarca et al., 2006).

  • Amination of Polyhalopyridines

    A related compound, 5-bromo-2-chloropyridine, was efficiently aminated using a palladium-Xantphos complex, indicating the versatility of these bromopyridines in organic synthesis (Ji et al., 2003).

Synthesis of Novel Compounds

  • Novel Azetidine Derivative Synthesis

    The synthesis of new azetidine derivatives, potentially for pharmacological applications, was achieved using a compound structurally similar to 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Rao et al., 2013).

  • Electrocatalytic Carboxylation

    The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to environmental chemistry and sustainable synthesis, was researched, demonstrating the potential of bromopyridines in novel synthetic processes (Feng et al., 2010).

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUEXOFDLXCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one

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